molecular formula C13H16OS B14480875 (2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one CAS No. 66032-98-2

(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one

Cat. No.: B14480875
CAS No.: 66032-98-2
M. Wt: 220.33 g/mol
InChI Key: IYYZLLOLTALGGE-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one is a chiral compound with a unique structure that includes a cyclohexanone ring substituted with a methyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone as the core structure.

    Substitution Reactions:

    Chiral Catalysts: To ensure the correct stereochemistry, chiral catalysts or chiral auxiliaries are used during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

    Substitution: The methyl and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the unique structure of the compound.

    Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,6S)-2-(2-Chlorophenyl)-6-hydroxy-2-(methylamino)cyclohexanone
  • (2S)-2β,6α-Bis(anilinooxy)cyclohexanone
  • (2S,6S)-2,6-Bis(diphenylthiophophinyl)cyclohexanone

Uniqueness

(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a methyl and a phenylsulfanyl group. This combination of features imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

66032-98-2

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

(2S,6S)-2-methyl-6-phenylsulfanylcyclohexan-1-one

InChI

InChI=1S/C13H16OS/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-,12-/m0/s1

InChI Key

IYYZLLOLTALGGE-JQWIXIFHSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](C1=O)SC2=CC=CC=C2

Canonical SMILES

CC1CCCC(C1=O)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.